molecular formula C16H17NO4S B2844504 6-methyl-4-((1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one CAS No. 1795447-24-3

6-methyl-4-((1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one

Cat. No.: B2844504
CAS No.: 1795447-24-3
M. Wt: 319.38
InChI Key: FOXGXYPLKFYQIV-UHFFFAOYSA-N
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Description

6-methyl-4-((1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one (CAS 1795447-24-3) is a synthetic chemical compound with the molecular formula C16H17NO4S and a molecular weight of 319.38 g/mol . This complex molecule features a 2H-pyran-2-one core structure linked via an ether bridge to a pyrrolidine ring that is further functionalized with a 5-methylthiophene-2-carbonyl group. The 2H-pyran-2-one scaffold is recognized as a privileged structure in medicinal chemistry and organic synthesis, known for its diverse pharmacological potential and versatility in constructing bioactive molecules . Researchers utilize this compound and related pyran-2-one derivatives as key intermediates in the development of various therapeutic agents, including investigations into antifungal, antitumor, and protease inhibitor applications . The structural complexity of this molecule, incorporating multiple heterocyclic systems, makes it a valuable building block for exploring structure-activity relationships in drug discovery campaigns and for developing novel synthetic methodologies. The compound is provided with a minimum purity of 90% and is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this material using appropriate personal protective equipment, including gloves and eyeshields.

Properties

IUPAC Name

6-methyl-4-[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-10-7-13(8-15(18)20-10)21-12-5-6-17(9-12)16(19)14-4-3-11(2)22-14/h3-4,7-8,12H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXGXYPLKFYQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCC(C2)OC3=CC(=O)OC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine intermediate, followed by the introduction of the thiophene moiety and the final formation of the pyranone ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-((1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain substituents with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

6-methyl-4-((1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-methyl-4-((1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action.

Comparison with Similar Compounds

6-(5-Methylthiophen-2-yl)-2H-pyran-2-one

  • Core Structure : Shares the 2H-pyran-2-one backbone.
  • Substituents: Lacks the pyrrolidin-3-yloxy group but retains the 5-methylthiophene moiety directly attached to the pyranone ring.

4-Methoxy-6-styryl-5,6-dihydro-2H-pyran-2-one

  • Core Structure : 5,6-Dihydro-2H-pyran-2-one (partially saturated ring).
  • Substituents : Styryl (vinylbenzene) group at position 6 and methoxy at position 3.

Heterocyclic Analogues with Thiophene Substituents

6-(5-Methylthiophen-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

  • Core Structure : Pyrazolo-pyridine fused system.
  • Substituents : Carboxylic acid at position 4 and isopropyl group at position 1.
  • This may influence bioavailability or target binding .

2-(1-(4-Amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one

  • Core Structure: Pyrazolo-pyrimidine fused with chromenone.
  • Substituents: Dual fluorinated aromatic systems and an amino group.

Functional Group Comparisons

  • Analogues with rigid linkers (e.g., styryl in ) may exhibit reduced adaptability in binding pockets.
  • Thiophene vs. Benzodioxole : Compounds like 6-(1,3-benzodioxol-5-yl)-2-(2-piperidin-1-ylethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile replace thiophene with benzodioxole, altering electronic properties (increased oxygen content) and solubility.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Functional Groups Potential Applications (Inferred)
6-Methyl-4-((1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one 2H-Pyran-2-one 6-Methyl, 4-(pyrrolidin-3-yloxy), 5-methylthiophene-2-carbonyl Ether, carbonyl, tertiary amine Drug discovery (flexible scaffold)
6-(5-Methylthiophen-2-yl)-2H-pyran-2-one 2H-Pyran-2-one 6-(5-Methylthiophen-2-yl) Thiophene, ketone Material science (π-conjugated systems)
4-Methoxy-6-styryl-5,6-dihydro-2H-pyran-2-one 5,6-Dihydro-2H-pyran-2-one 4-Methoxy, 6-styryl Methoxy, vinylbenzene Fluorescent probes
6-(5-Methylthiophen-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Pyrazolo-pyridine 4-Carboxylic acid, 1-isopropyl, 6-(5-methylthiophen-2-yl) Carboxylic acid, thiophene Enzyme inhibition (polar interactions)
Example 62 (Chromenone-pyrazolo-pyrimidine) Chromenone-pyrimidine 5-Fluoro-3-(3-fluorophenyl), 4-amino-3-(5-methylthiophen-2-yl), ethyl linker Fluorine, amino, thiophene Anticancer (DNA targeting)

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely requires advanced coupling strategies, similar to Example 62’s use of Suzuki-Miyaura cross-coupling .
  • Solubility Trade-offs: The pyrrolidine linker may enhance aqueous solubility compared to purely aromatic analogues (e.g., styryl-substituted dihydropyranone ), but this remains speculative without experimental data.

Q & A

Q. Biological Activity

  • Enzyme Inhibition Assays : Use purified kinases or proteases to assess IC50 values (e.g., fluorescence-based assays with ATP analogs).
  • Cell Viability Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay). Ensure purity (>95% by HPLC) to avoid false positives .

How should researchers address contradictions in reported biological data for this compound?

Data Contradiction Analysis
Discrepancies may arise from variations in assay conditions (e.g., buffer pH, incubation time). Validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) and confirm compound stability under experimental conditions via LC-MS .

What computational strategies predict the compound’s interaction with biological targets?

Q. Advanced Computational Studies

  • Molecular Docking : Simulate binding to target proteins (e.g., kinase domains) using software like AutoDock.
  • DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces to identify reactive sites. Validate with experimental crystallographic data .

How can the compound’s stability under physiological conditions be assessed?

Q. Stability Profiling

  • Forced Degradation Studies : Expose the compound to heat (40°C), light, and varying pH (1–13) for 48 hours. Monitor degradation products via HPLC.
  • Plasma Stability Assays : Incubate with human plasma and quantify remaining compound using LC-MS/MS .

What structural modifications could enhance the compound’s bioactivity?

Q. Structure-Activity Relationship (SAR)

  • Pyrrolidine Substitution : Replace the 5-methylthiophene group with electron-withdrawing groups (e.g., -CF3) to improve target binding.
  • Pyran-2-one Modifications : Introduce fluorine at position 6 to enhance metabolic stability. Validate changes using in vitro ADME assays .

How can interdisciplinary approaches improve the development of this compound?

Interdisciplinary Research
Combine synthetic chemistry with computational biology and structural biology:

  • Fragment-Based Drug Design : Use crystallographic data to guide fragment linking.
  • Machine Learning : Train models on SAR data to predict optimal substituents. Cross-validate with in vitro results .

Q. Notes

  • All answers incorporate methodological rigor and address both basic and advanced research needs.

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